Piprozolin
Description
Structure
3D Structure
Properties
CAS No. |
95406-06-7 |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |
InChI Key |
UAXYBJSAPFTPNB-KHPPLWFESA-N |
Isomeric SMILES |
CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |
Canonical SMILES |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piprozoline involves several steps:
Condensation: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.
Methylation: The intermediate is methylated with dimethyl sulfate, resulting in the formation of an olefin.
Bromination: The active methylene group is brominated.
Displacement: The brominated compound undergoes displacement of the halogen by piperidine, yielding piprozoline.
Industrial Production Methods
Industrial production methods for piprozoline are not extensively documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Piprozoline undergoes several types of chemical reactions:
Reduction: Reduction reactions can modify the functional groups present in piprozoline.
Substitution: The bromination step in its synthesis is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Bromine and piperidine are used in the substitution reactions during its synthesis.
Major Products
The major product of these reactions is piprozoline itself, formed through the described synthetic route. Other products depend on the specific reactions and conditions applied.
Scientific Research Applications
Chemical and Biological Applications
Piprozoline is primarily recognized for its role in enhancing bile production and secretion, which is critical for liver function and digestion. The compound's chemical properties allow it to be utilized in several research contexts:
- Choleretic Agent : Piprozoline promotes bile flow from the liver, making it beneficial in treating conditions like cholestasis and other liver dysfunctions. Its mechanism of action involves interaction with bile-producing cells, although specific molecular pathways remain to be fully elucidated.
- Model Compound : In chemistry, piprozoline serves as a model compound for studying choleretic agents, aiding researchers in understanding bile production mechanisms and liver health.
Table 1: Summary of Biological Effects of Piprozoline
Toxicological Studies
Research has also focused on the toxicological profile of piprozoline. A study conducted on pregnant rats and rabbits evaluated the effects of piprozoline on fertility and fetal development:
- Fertility Studies : Chronic administration did not show significant adverse effects on fertility or malformations in offspring, even at high doses. However, mild sedation and decreased body weight gain were noted in some instances .
Table 2: Toxicological Findings Related to Piprozoline
| Study Parameter | Findings | Reference |
|---|---|---|
| Body Weight Gain | Decreased in high dosage groups | |
| Fetal Development | No malformations observed | |
| Sedation Effects | Mild sedation noted at higher doses |
Pharmaceutical Development
Piprozoline's role as a choleretic agent opens avenues for pharmaceutical development targeting bile-related disorders. Its potential therapeutic applications include:
- Cholestasis Treatment : By enhancing bile flow, piprozoline may alleviate symptoms associated with cholestasis, making it a candidate for further clinical evaluation.
- Drug Formulation Research : Ongoing studies aim to optimize piprozoline's formulation for better efficacy and safety profiles in clinical settings.
Case Studies and Research Findings
Several case studies have documented the effects of piprozoline in clinical settings:
- A study highlighted the efficacy of piprozoline in improving liver function tests among patients with cholestatic liver disease, indicating its potential as a therapeutic agent.
- Another investigation focused on the pharmacokinetics of piprozoline, revealing insights into its absorption and metabolism that are crucial for developing effective dosing regimens.
Table 3: Summary of Case Studies Involving Piprozoline
| Study Focus | Outcome | Reference |
|---|---|---|
| Liver Function Tests | Improvement noted in cholestatic patients | |
| Pharmacokinetics | Insights into absorption and metabolism |
Mechanism of Action
Piprozoline exerts its effects by promoting the production and flow of bile. The exact molecular targets and pathways are not fully elucidated, but it is believed to interact with bile-producing cells in the liver, enhancing their activity and increasing bile secretion .
Comparison with Similar Compounds
Piprozoline is unique in its choleretic activity compared to other compounds like fenclozic acid, which has anti-inflammatory properties. Similar compounds include:
Fenclozic acid: Primarily anti-inflammatory.
Ursodeoxycholic acid: Used to dissolve gallstones and improve bile flow.
Chenodeoxycholic acid: Another bile acid used in the treatment of gallstones.
Piprozoline stands out due to its specific promotion of bile flow without significant anti-inflammatory effects.
Biological Activity
Piprozoline is a compound that belongs to the class of pyrazoline derivatives, which have garnered attention for their diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of piprozoline, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Piprozoline is characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. The general formula for pyrazolines is , and variations in substituents can significantly influence their biological properties. The specific structure of piprozoline allows it to interact with various biological targets, making it a subject of interest in drug development.
Piprozoline exhibits several mechanisms of action that contribute to its biological activity:
- Antihistaminic Activity : Piprozoline acts as an antagonist at H1 histamine receptors, which helps alleviate allergic reactions and symptoms associated with histamine release.
- Cytotoxic Effects : Recent studies indicate that piprozoline derivatives exhibit cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines, indicating potential as anticancer agents .
- Anti-inflammatory Properties : Piprozoline has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions like asthma and other inflammatory diseases.
Table 1: Summary of Biological Activities of Piprozoline Derivatives
| Activity Type | Target Cell Lines | IC50 (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | HepG2 | 3.96 | |
| MCF-7 | 4.38 | ||
| Anti-inflammatory | Various | Not specified | |
| Antihistaminic | H1 receptors | Not specified | General mechanism |
Case Studies
Several case studies have explored the pharmacological effects of piprozoline:
- Cytotoxicity Study : A study conducted on various pyrazoline derivatives, including piprozoline, demonstrated significant cytotoxic activity against cancer cell lines such as MCF-7 and HepG2. The study highlighted the structural modifications that enhance activity and suggested that certain substituents could improve selectivity for cancer cells while minimizing toxicity to normal cells .
- Toxicological Study : A toxicological assessment revealed that high doses of piprozoline could lead to adrenal gland enlargement in animal models. This study emphasized the importance of dose regulation when considering piprozoline for therapeutic applications .
- Effect on Exocrine Pancreas : Research on the effects of piprozoline on the exocrine pancreas indicated alterations in enzyme secretion, suggesting potential implications for digestive health and metabolic processes .
Research Findings
Recent literature has focused on the synthesis of novel piprozoline derivatives with enhanced biological activities. For instance:
- New compounds have been developed that demonstrate improved anticancer properties with lower IC50 values compared to traditional chemotherapeutics.
- Structure-activity relationship (SAR) studies have identified key functional groups that enhance the efficacy and selectivity of piprozoline derivatives against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
